molecular formula C19H24ClNO2 B5763134 N-2-adamantyl-3-chloro-4-ethoxybenzamide

N-2-adamantyl-3-chloro-4-ethoxybenzamide

Cat. No. B5763134
M. Wt: 333.8 g/mol
InChI Key: QRAUZNVNWXERDL-UHFFFAOYSA-N
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Description

N-2-adamantyl-3-chloro-4-ethoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the adamantane family, which is a class of compounds that are known for their unique structural properties. N-2-adamantyl-3-chloro-4-ethoxybenzamide has been synthesized using various methods and has been found to exhibit promising biological activities.

Scientific Research Applications

N-2-adamantyl-3-chloro-4-ethoxybenzamide has been found to exhibit promising biological activities. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. In addition, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-2-adamantyl-3-chloro-4-ethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the proteasome, which is a complex that is involved in the degradation of proteins. In addition, it has been found to inhibit the activity of certain kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-2-adamantyl-3-chloro-4-ethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It has also been found to inhibit cell proliferation and migration. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-3-chloro-4-ethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, it has been found to exhibit promising biological activities, making it a potential candidate for drug development. However, there are also some limitations to using N-2-adamantyl-3-chloro-4-ethoxybenzamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. In addition, it may have off-target effects that could interfere with experimental results.

Future Directions

There are several future directions for research on N-2-adamantyl-3-chloro-4-ethoxybenzamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. This could provide valuable insights into its biological activities and potential applications. Another area of research could focus on optimizing its chemical structure to improve its potency and selectivity. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
N-2-adamantyl-3-chloro-4-ethoxybenzamide is a promising chemical compound that has potential applications in scientific research. It has been found to exhibit antiviral, anticancer, and anti-inflammatory properties, and has potential applications in the treatment of neurodegenerative diseases. While there are still some limitations to using this compound in lab experiments, further research could provide valuable insights into its mechanism of action and potential applications.

Synthesis Methods

N-2-adamantyl-3-chloro-4-ethoxybenzamide can be synthesized using various methods. One of the most common methods is the reaction of 2-adamantanone with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and produces a white crystalline product.

properties

IUPAC Name

N-(2-adamantyl)-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-2-23-17-4-3-13(10-16(17)20)19(22)21-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,2,5-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAUZNVNWXERDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide

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